NCDM-32b

Übersicht

Beschreibung

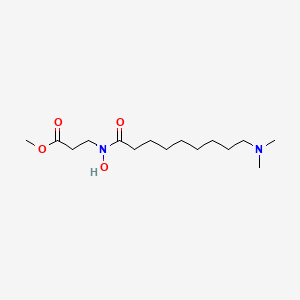

NCDM-32B ist ein potenter und selektiver Inhibitor der Lysin-spezifischen Demethylase 4 (KDM4)-Familie. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Lebensfähigkeit und die transformierenden Phänotypen von Brustkrebszellen zu beeinträchtigen . Die Summenformel von this compound ist C15H30N2O4 und es hat ein Molekulargewicht von 302,41 g/mol .

Wissenschaftliche Forschungsanwendungen

NCDM-32B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the inhibition of lysine-specific demethylase 4 enzymes.

Biology: Investigated for its role in epigenetic regulation and gene expression.

Medicine: Explored as a potential therapeutic agent for treating breast cancer and other cancers by inhibiting the activity of lysine-specific demethylase 4 enzymes

Industry: Utilized in the development of new anticancer drugs and epigenetic modulators.

Wirkmechanismus

NCDM-32b, also known as N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester or methyl 3-[9-(dimethylamino)nonanoyl-hydroxyamino]propanoate, is a potent and selective inhibitor of the KDM4 subfamily . This compound has been identified for its potential in impairing the viability and transforming phenotypes of breast cancer .

Target of Action

The primary targets of this compound are the enzymes of the KDM4 subfamily . The KDM4 gene family comprises six members, KDM4A-F, which are associated with oncogene activation, tumor suppressor silencing, alteration of hormone receptor downstream signaling, and chromosomal instability . In enzymatic assays, this compound displayed IC 50 values of 3.0 µM for KDM4A and 1.0 µM for KDM4C .

Mode of Action

This compound interacts with its targets, the KDM4 enzymes, by inhibiting their activity . This inhibition leads to a global increase in H3K9me3/me2 marks , which are histone modifications that play a critical role in gene expression.

Biochemical Pathways

The inhibition of KDM4 enzymes by this compound affects several critical pathways that drive cellular proliferation and transformation in breast cancer . These include pathways that control cell proliferation, growth, DNA replication, and DNA repair .

Result of Action

The result of this compound’s action is a significant inhibition of cellular growth in breast cancer . It impairs the viability and transforming phenotypes of basal breast cancer cells . For instance, treatment with this compound resulted in the decrease of cell viability and anchorage-independent growth in soft agar .

Biochemische Analyse

Biochemical Properties

NCDM-32b interacts with the KDM4 subfamily of demethylases, specifically showing high selectivity for KDM4C . It inhibits the activity of these enzymes, leading to an increase in the methylation marks H3K9me3/me2 . This interaction disrupts several critical pathways that drive cellular proliferation and transformation in breast cancer .

Cellular Effects

The effects of this compound on cells are significant. It decreases cell viability and anchorage-independent growth in soft agar . Furthermore, this compound impairs several critical pathways and classical oncogenes, including MET, CDC26, and CDK6, that drive cellular proliferation and transformation in breast cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of KDM4 subfamily demethylases . This results in a global increase in H3K9me3/me2 marks . The inhibition of these enzymes disrupts several key pathways that control cell proliferation, growth, DNA replication, and DNA repair .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving breast cancer cell lines . It has been shown to decrease cell viability and impair transforming phenotypes of these cells .

Metabolic Pathways

It is known that this compound interacts with the KDM4 subfamily of demethylases , which play critical roles in controlling transcription, chromatin architecture, and cellular differentiation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been explicitly reported in the literature. Given its role as an inhibitor of KDM4 demethylases, it is likely that it is transported to the nucleus where these enzymes are located .

Subcellular Localization

Given that this compound is an inhibitor of the KDM4 subfamily of demethylases, which are generally located in the nucleus , it is likely that this compound also localizes to the nucleus to exert its effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NCDM-32B umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische organische Synthesetechniken. Die Verbindung wird unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Produktionsprozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Wirksamkeit und Sicherheit der Verbindung für Forschungszwecke zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Nukleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene alkylierte Derivate von this compound liefern, während Oxidations- und Reduktionsreaktionen zur Bildung oxidierter oder reduzierter Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung von Lysin-spezifischen Demethylase 4-Enzymen verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle in der epigenetischen Regulation und Genexpression.

Medizin: Als potenzielles Therapeutikum zur Behandlung von Brustkrebs und anderen Krebsarten durch Hemmung der Aktivität von Lysin-spezifischen Demethylase 4-Enzymen untersucht

Industrie: Bei der Entwicklung neuer Krebsmedikamente und epigenetischer Modulatoren eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv die Aktivität von Lysin-spezifischen Demethylase 4-Enzymen hemmt. Diese Enzyme sind an der Demethylierung von Histonproteinen beteiligt, die eine entscheidende Rolle bei der Regulation der Genexpression spielt. Durch die Hemmung dieser Enzyme führt this compound zu einer Erhöhung der Methylierung von Histonproteinen, wodurch die Genexpression verändert und das Wachstum und die Proliferation von Krebszellen beeinträchtigt werden .

Analyse Chemischer Reaktionen

Types of Reactions

NCDM-32B primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various alkylated derivatives of this compound, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NCDM-32A: Ein weiterer Inhibitor von Lysin-spezifischen Demethylase 4-Enzymen mit einer leicht unterschiedlichen chemischen Struktur.

NCDM-32C: Eine Verbindung mit ähnlicher inhibitorischer Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

KDM4-Inhibitoren: Andere Inhibitoren der Lysin-spezifischen Demethylase 4-Familie, wie z. B. JIB-04 und ML324

Einzigartigkeit

NCDM-32B ist aufgrund seiner hohen Selektivität und Potenz bei der Hemmung von Lysin-spezifischen Demethylase 4-Enzymen einzigartig. Es hat in präklinischen Studien eine signifikante Wirksamkeit gezeigt, insbesondere bei der Beeinträchtigung der Lebensfähigkeit und der transformierenden Phänotypen von Brustkrebszellen. Dies macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Therapeutikum .

Eigenschaften

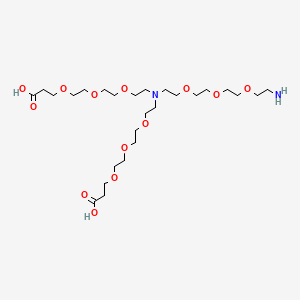

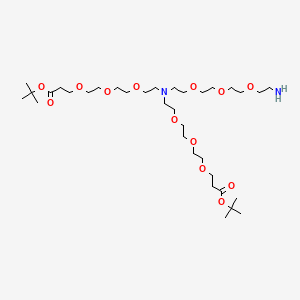

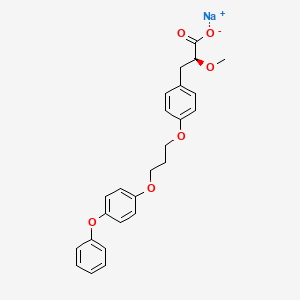

IUPAC Name |

methyl 3-[9-(dimethylamino)nonanoyl-hydroxyamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4/c1-16(2)12-9-7-5-4-6-8-10-14(18)17(20)13-11-15(19)21-3/h20H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYRPQNFCURCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCCCC(=O)N(CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677153 | |

| Record name | Methyl N-[9-(dimethylamino)nonanoyl]-N-hydroxy-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239468-48-4 | |

| Record name | Methyl N-[9-(dimethylamino)nonanoyl]-N-hydroxy-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.